Cas no 419534-31-9 (9-cis Acitretin)

9-cis Acitretin is a synthetic retinoid derivative primarily used in dermatological research and therapeutic applications. It is a stereoisomer of acitretin, exhibiting distinct biological activity due to its 9-cis configuration. This compound binds selectively to retinoid X receptors (RXRs), modulating gene expression involved in cell differentiation and proliferation. Its key advantages include potential efficacy in treating psoriasis and other keratinization disorders, with a mechanism that may offer reduced side effects compared to all-trans retinoids. 9-cis Acitretin is also of interest in studying retinoid signaling pathways due to its unique receptor specificity. The compound requires careful handling due to its light sensitivity and teratogenic properties.
9-cis Acitretin structure
9-cis Acitretin structure
商品名:9-cis Acitretin
CAS番号:419534-31-9
MF:C21H26O3
メガワット:326.42934
CID:326614
PubChem ID:29971118

9-cis Acitretin 化学的及び物理的性質

名前と識別子

    • 2,4,6,8-Nonatetraenoicacid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, (2E,4E,6Z,8E)-
    • 9-cis Acitretin
    • 419534-31-9
    • (2E,4E,6Z,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid
    • インチ: InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
    • InChIKey: IHUNBGSDBOWDMA-AQFIFDHZSA-N
    • ほほえんだ: COC1C=C(C)C(/C=C/C(/C)=C/C=C/C(/C)=C/C(O)=O)=C(C)C=1C

計算された属性

  • せいみつぶんしりょう: 326.18800
  • どういたいしつりょう: 326.18819469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.1
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.052
  • ふってん: 521.31°C at 760 mmHg
  • フラッシュポイント: 180.275°C
  • 屈折率: 1.57
  • PSA: 46.53000
  • LogP: 5.16700

9-cis Acitretin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A189910-2.5mg
9-cis Acitretin
419534-31-9
2.5mg
$ 224.00 2023-09-09
A2B Chem LLC
AD31933-2.5mg
9-cis Acitretin
419534-31-9
2.5mg
$750.00 2023-12-30
TRC
A189910-25mg
9-cis Acitretin
419534-31-9
25mg
$ 1694.00 2023-09-09

9-cis Acitretinに関する追加情報

9-cis Acitretin (CAS No: 419534-31-9)

9-cis Acitretin, a derivative of all-trans retinoic acid (ATRA), is a compound with the CAS registry number 419534-31-9. This compound has garnered significant attention in the scientific community due to its unique properties and potential therapeutic applications. The cis configuration at the ninth carbon of the acitretin molecule plays a crucial role in its biological activity and pharmacokinetics, making it distinct from other retinoid compounds.

Recent studies have highlighted the importance of cis retinoids in modulating cellular differentiation and proliferation. Unlike all-trans retinoic acid, which is commonly used in the treatment of acute promyelocytic leukemia (APL), 9-cis Acitretin exhibits a different profile of receptor binding and signaling. This difference has led researchers to explore its potential in treating various cancers, including breast, prostate, and skin cancers, where traditional retinoid therapies may have limited efficacy.

The synthesis of 9-cis Acitretin involves a carefully controlled process to ensure the preservation of the cis configuration at the ninth carbon. This stereochemistry is critical as it influences the compound's ability to bind to specific retinoic acid receptors (RARs) and modulate gene expression. Recent advancements in synthetic methodologies have improved the yield and purity of 9-cis Acitretin, facilitating its use in preclinical and clinical studies.

One of the most promising areas of research involving 9-cis Acitretin is its role in epigenetic regulation. Studies have shown that this compound can influence histone modification patterns, leading to changes in chromatin structure and gene expression. These findings suggest that 9-cis Acitretin may be effective in treating diseases characterized by abnormal gene regulation, such as certain types of cancer and inflammatory disorders.

In addition to its therapeutic potential, 9-cis Acitretin has been investigated for its role in skin biology. Retinoids are well-known for their effects on skin health, and 9-cis Acitretin has been shown to promote healthy skin differentiation and reduce inflammation. This makes it a candidate for topical treatments targeting conditions such as psoriasis and acne.

The pharmacokinetics of 9-cis Acitretin have also been a focus of recent research. Studies indicate that this compound has a different absorption profile compared to all-trans retinoic acid, which may influence its bioavailability and toxicity profile. Understanding these characteristics is essential for optimizing dosing regimens and minimizing adverse effects.

Furthermore, comparative studies between 9-cis Acitretin and other retinoids have revealed differences in their receptor binding affinities. For instance, 9-cis Acitretin shows higher affinity for certain isoforms of RARs, which could explain its unique biological effects. These insights are valuable for designing targeted therapies that exploit the specific activities of different retinoid compounds.

The safety profile of 9-cis Acitretin is another area of active research. While retinoids are generally associated with teratogenic effects when used during pregnancy, preliminary data suggest that 9-cis Acitretin may have a more favorable safety profile in certain contexts. However, further studies are needed to confirm these findings and establish guidelines for safe clinical use.

In conclusion, 9-cis Acitretin (CAS No: 419534-31-9) represents a significant advancement in the field of retinoid research. Its unique stereochemistry, biological activity, and potential therapeutic applications make it a compelling candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and clinical utility, 9-cis Acitretin holds promise as a novel tool for addressing unmet medical needs across various disease areas.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm